2-Chloro-5-decylindolo[2,3-b]quinoxaline
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Overview
Description
2-Chloro-5-decylindolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. This compound is characterized by its unique structure, which includes a chloro group at the 2-position and a decyl chain at the 5-position of the indolo[2,3-b]quinoxaline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-decylindolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine, followed by functionalization steps to introduce the chloro and decyl groups. One common method involves the use of Brønsted acids such as acetic, formic, or hydrochloric acid as catalysts . Additionally, copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles have been employed to enhance the reaction efficiency under microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-decylindolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced indoloquinoxaline derivatives.
Substitution: Formation of substituted indoloquinoxaline derivatives with various functional groups.
Scientific Research Applications
2-Chloro-5-decylindolo[2,3-b]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antiviral, antitumor, and antidiabetic activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of optoelectronic devices, such as light-emitting diodes and sensors
Mechanism of Action
The mechanism of action of 2-Chloro-5-decylindolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various biomolecules, potentially disrupting cellular processes and signaling pathways .
Comparison with Similar Compounds
2-Chloro-5-decylindolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives, such as:
- 2-Chloro-5-methylindolo[2,3-b]quinoxaline
- 2-Chloro-5-ethylindolo[2,3-b]quinoxaline
- 2-Chloro-5-phenylindolo[2,3-b]quinoxaline
These compounds share a similar core structure but differ in the substituents attached to the indoloquinoxaline ring.
Properties
Molecular Formula |
C24H28ClN3 |
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Molecular Weight |
393.9 g/mol |
IUPAC Name |
9-chloro-6-decylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C24H28ClN3/c1-2-3-4-5-6-7-8-11-16-28-22-15-14-18(25)17-19(22)23-24(28)27-21-13-10-9-12-20(21)26-23/h9-10,12-15,17H,2-8,11,16H2,1H3 |
InChI Key |
HKPDLWPDRUWFES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31 |
Origin of Product |
United States |
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